PAI‑1 Inhibition: Toddalolactone Exhibits Defined IC₅₀ and Unique uPA‑Binding Interference Mechanism
Toddalolactone inhibits recombinant human plasminogen activator inhibitor‑1 (PAI‑1) in a dose‑dependent manner with an IC₅₀ of 37.31 ± 3.23 μM . This value falls within the mid‑range of reported PAI‑1 inhibitors such as TM5441 (IC₅₀ range: 13.9–51.1 μM) [1]. However, toddalolactone possesses a distinct mechanism of action: it prevents the formation of the stable covalent PAI‑1/uPA complex by interfering with the close contact between plasminogen activator and the active center of PAI‑1 [2], a mode of inhibition not shared by all PAI‑1 antagonists.
| Evidence Dimension | In vitro inhibition of recombinant human PAI‑1 |
|---|---|
| Target Compound Data | IC₅₀ = 37.31 ± 3.23 μM |
| Comparator Or Baseline | TM5441: IC₅₀ range = 13.9–51.1 μM (cross‑study reference) |
| Quantified Difference | Comparable potency range; differentiated by distinct binding interference mechanism |
| Conditions | Recombinant human PAI‑1 enzyme assay, dose‑dependent inhibition |
Why This Matters
A defined IC₅₀ enables reproducible experimental design and dose selection in thrombosis and fibrinolysis studies.
- [1] GLPBIO. TM5441 Product Information: PAI‑1 inhibitor with IC₅₀ values between 13.9 and 51.1 μM. View Source
- [2] Molnova. Toddalolactone inhibits PAI‑1 activity by preventing the formation of a stable PAI‑1/uPA covalent complex. View Source
